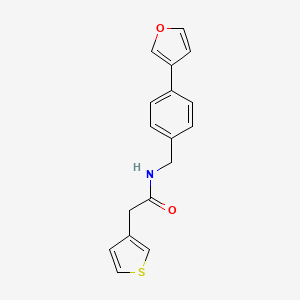

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide, also known as FBA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in various pre-clinical studies for the treatment of cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Applications

Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones have been developed, demonstrating significant electrochemical activity. These polymers, synthesized via electrophilic aromatic substitution and Stille cross-coupling reactions, show promise in electronic applications due to their stable electroactive properties (Baldwin et al., 2008).

Synthetic Methodologies and Heterocyclic Chemistry

Research into the aza-Piancatelli rearrangement has enabled the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process, catalyzed by In(OTf)3, showcases the versatility of furan and thiophene derivatives in synthesizing complex heterocyclic structures (Reddy et al., 2012).

Another study highlights the DBU-mediated synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, demonstrating a straightforward and environmentally friendly methodology for creating heterocyclic compounds, which could have implications in materials science and pharmaceutical research (Raju et al., 2022).

Electrochemical Applications

Electrochemical polymerization of thiophene-furan derivatives has been explored for the development of novel conducting polymers. Such polymers exhibit enhanced capacitance properties, suggesting potential applications in energy storage devices like supercapacitors (Mo et al., 2015).

Heteroaromatic Rearrangements

The decarboxylative Claisen rearrangement of furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl derivatives has been demonstrated, providing a pathway to 2,3-disubstituted heteroaromatic products. This method offers a useful tool for the synthesis of heteroaromatic compounds with potential in various chemical industries (Craig et al., 2005).

Crystallographic Studies

Crystallographic analysis of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, helps in understanding the molecular structure and potential intermolecular interactions, which is crucial for the design of materials and drugs (Subhadramma et al., 2015).

Eigenschaften

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(9-14-6-8-21-12-14)18-10-13-1-3-15(4-2-13)16-5-7-20-11-16/h1-8,11-12H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOTUYPFEGLSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)

![3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B2742147.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)

![tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2742152.png)

![Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2742158.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione](/img/structure/B2742161.png)